molecular formula C11H20O6 B13028645 (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate

Cat. No.: B13028645
M. Wt: 248.27 g/mol
InChI Key: BHCHXRCKXIVVCN-DKCNOQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is a chiral compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hydroxyl and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate
  • (2S,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate

Uniqueness

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

InChI

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1

InChI Key

BHCHXRCKXIVVCN-DKCNOQQISA-N

Isomeric SMILES

CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O

Canonical SMILES

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O

Origin of Product

United States

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